1-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea
Description
1-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea is an organic compound that features a thiourea group linked to a phenylmethoxyphenyl moiety through a methylene bridge
Properties
IUPAC Name |
1-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-2-12-19-18(23)21-20-13-16-10-6-7-11-17(16)22-14-15-8-4-3-5-9-15/h2-11,13H,1,12,14H2,(H2,19,21,23)/b20-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBUCZPBDLLXKZ-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=CC=C1OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C\C1=CC=CC=C1OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea typically involves the reaction of 2-phenylmethoxybenzaldehyde with allylthiourea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can be optimized to improve yield and purity.
Chemical Reactions Analysis
1-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The thiourea group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted thiourea derivatives.
Common reagents and conditions for these reactions include the use of appropriate solvents (e.g., ethanol, dichloromethane) and controlled temperatures to ensure the desired transformations .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for diseases such as cancer and infectious diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or receptor and the context of its use .
Comparison with Similar Compounds
1-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea can be compared with other thiourea derivatives, such as:
1-[(Z)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]-3-prop-2-enylthiourea: This compound has a similar structure but features a naphthalene ring instead of a benzene ring, which may affect its chemical and biological properties.
This compound derivatives:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
